molecular formula C17H10F5NO4S B610324 3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile CAS No. 1672662-14-4

3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile

Cat. No. B610324
M. Wt: 419.322
InChI Key: MXUSGDMIHGLCNC-HNNXBMFYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including gem-difluoroolefination of aldehydes and ketones using Difluoromethyl 2-pyridyl sulfone (2-PySO~2~CF~2~H) as a reagent . This reagent plays a crucial role in the formation of gem-difluoro olefins under basic conditions. Additionally, it serves as an intermediate for constructing 1,1-difluorinated alkyl chains, which find applications in heterocycle alkylation.


Physical And Chemical Properties Analysis

Scientific Research Applications

  • Synthesis and Bioactivity of Analogous Compounds :

    • Tucker, Crook, and Chesterson (1988) synthesized a series of compounds related to the query molecule, finding that certain derivatives exhibited antiandrogen activity, which could be relevant for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
  • Polymer and Material Science Applications :

    • Sakaguchi et al. (2013) investigated the sulfonation reaction of fluorine-containing poly(arylene ether nitrile)s, demonstrating applications in membrane properties and fuel cells (Sakaguchi et al., 2013).
    • Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications, highlighting the importance of molecular structure in determining conductivity and mechanical properties (Bae, Miyatake, & Watanabe, 2009).
  • Electrochemical Applications :

    • Naudin et al. (2002) studied the electrochemical polymerization of a related compound, providing insights into the doping processes and applications in electroactive materials (Naudin et al., 2002).
  • Synthesis of Fluorinated Compounds :

    • Chen and Wu (1989) developed a method for preparing alkyl and aryl difluoromethyl ethers, showing the versatility of using fluorosulfonyldifluoroacetic acid as a difluorocarbene precursor, which could be relevant for the synthesis of related fluorinated compounds (Chen & Wu, 1989).
  • Chemical and Molecular Structure Studies :

    • Haas et al. (1996) synthesized and reported the crystal and molecular structures of acyclic sulfur−nitrogen compounds, providing insight into electron delocalization and bond characteristics in similar sulfur and nitrogen-based compounds (Haas et al., 1996).
  • Pharmaceutical Chemistry :

    • Gul et al. (2016) synthesized a series of benzenesulfonamides with potential as carbonic anhydrase inhibitors, indicating the therapeutic potential of related sulfonamide derivatives (Gul et al., 2016).
  • Organic Synthesis Techniques :

    • Colquhoun, Lewis, and Williams (2001) described a method for synthesizing dixanthones and poly(dixanthone)s, showcasing techniques that might be applicable to the synthesis of similar aromatic nitrile compounds (Colquhoun, Lewis, & Williams, 2001).

Safety And Hazards

It is combustible and toxic if ingested or inhaled. Handle with care and follow safety precautions .

properties

IUPAC Name

3-[[(1S)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUSGDMIHGLCNC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC(=C2[C@@H](C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile
Reactant of Route 3
3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile
Reactant of Route 6
3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile

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